molecular formula C3HBrF6 B1353785 2-Bromo-1,1,1,3,3,3-hexafluoropropane CAS No. 2252-79-1

2-Bromo-1,1,1,3,3,3-hexafluoropropane

Cat. No. B1353785
CAS RN: 2252-79-1
M. Wt: 230.93 g/mol
InChI Key: JNUYTCRSXFUQHQ-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1,3,3,3-hexafluoropropane (CAS Number: 2252-79-1) is a chemical compound with the molecular formula C3HBrF6 . It has a molecular weight of 230.93 g/mol . The compound is also known by other names such as 1,1,1,3,3,3-Hexafluoro-2-bromo-propane .


Molecular Structure Analysis

The InChI code for 2-Bromo-1,1,1,3,3,3-hexafluoropropane is 1S/C3HBrF6/c4-1(2(5,6)7)3(8,9)10/h1H . The compound’s structure is also represented by the canonical SMILES notation C(C(F)(F)F)(C(F)(F)F)Br .


Physical And Chemical Properties Analysis

2-Bromo-1,1,1,3,3,3-hexafluoropropane has a molecular weight of 230.93 g/mol . It has a computed XLogP3-AA value of 3.3 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 229.91658 g/mol . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 10 .

Scientific Research Applications

  • Synthesis of Trifluoromethylated Compounds

    • 2-Bromo-1,1,1,3,3,3-hexafluoropropane is utilized in synthesizing various trifluoromethylated heterocycles and aliphatic compounds. For example, it contributes to producing 1,1,1-trifluoro-1,2-epoxypropane, a valuable fluorinated building block in its own right (Lui, Marhold, & Rock, 1998).
  • Hydrogen-bonding Interaction Studies

    • The compound's role in hydrogen-bonding interactions has been studied using Fourier transform ion cyclotron resonance spectrometry. This research provides insights into the thermodynamic stability and structural features of specific species involving 2-Bromo-1,1,1,3,3,3-hexafluoropropane (Guerrero et al., 2009).
  • Applications in Photochemistry

    • This chemical has been utilized in photochemical studies, such as in the photocatalytic reaction of N-Aryl amino acids and 2-Bromo-3,3,3-trifluoropropene. This reaction leads to the synthesis of complex organic compounds like 4-(difluoromethylidene)-tetrahydroquinolines, demonstrating its utility in advanced organic synthesis (Zeng, Li, Chen, & Zhou, 2022).
  • Formation of Persistent Radical Cation Solutions

    • The treatment of aromatic compounds with this chemical in specific solvents results in the formation of persistent solutions of radical cations, highlighting its role in radical chemistry and potential applications in spectroscopy and mechanistic studies (Eberson, Hartshorn, Radner, & Persson, 1996).
  • Studying Photodissociation Dynamics

    • Its use in studying photodissociation dynamics, especially involving the dissociation of C-Br and C-Cl bonds, has been reported. Such studies are crucial for understanding the behavior of molecular bonds under specific conditions (Saha et al., 2013).
  • Atmospheric Degradation Studies

    • It serves as a subject in atmospheric degradation studies, essential for assessing environmental impacts. For example, its reaction with OH radicals and subsequent degradation pathways in the atmosphere have been analyzed (Chen, Zhou, & Han, 2015).

properties

IUPAC Name

2-bromo-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrF6/c4-1(2(5,6)7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUYTCRSXFUQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449713
Record name 2-Bromo-1,1,1,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,1,1,3,3,3-hexafluoropropane

CAS RN

2252-79-1
Record name 2-Bromo-1,1,1,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HI Jones - 1972 - search.proquest.com
The rates of base catalyzed hydrogen-deuterium exchange of a series of compounds in the sodium methoxide methanol-OD system have been studied, in an investigation of the …
Number of citations: 0 search.proquest.com
M Illingworth - 1968 - search.proquest.com
The work described in this thesis is divided into two parts. Part I describes attempts to prepare tetrakis (trifluoromethyl) ethylene; these attempts met with varying degrees of success and …
Number of citations: 0 search.proquest.com

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